molecular formula C7H6BrNO2 B188816 2-Bromo-4-nitrotoluene CAS No. 7745-93-9

2-Bromo-4-nitrotoluene

Cat. No.: B188816
CAS No.: 7745-93-9
M. Wt: 216.03 g/mol
InChI Key: XFZFJQHXWJIBQV-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrotoluene: is an organic compound with the molecular formula C7H6BrNO2 . It is a derivative of toluene, where the methyl group is substituted with a bromine atom at the second position and a nitro group at the fourth position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrotoluene typically involves a multi-step process starting from benzene. The steps include:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Scientific Research Applications

Synthetic Chemistry

Role as an Intermediate
2-Bromo-4-nitrotoluene serves as an essential intermediate in the synthesis of various organic compounds. It is particularly valuable in the pharmaceutical and agrochemical industries, where it facilitates the creation of new molecules with specific properties. The compound's structure allows for further functionalization, making it a key building block in organic synthesis.

Case Study: Synthesis of Pharmaceuticals
Research has demonstrated that this compound can be utilized to synthesize biologically active compounds. For instance, its derivatives have been explored for their potential as anti-cancer agents, highlighting the compound's importance in medicinal chemistry.

Explosive Materials

Use in Formulations
Due to its nitro group, this compound is employed in formulating explosives. Its stability and performance characteristics make it a preferred choice over other nitro compounds. The compound's ability to enhance the energy output of explosive formulations while maintaining safety standards is critical in military and industrial applications.

Polymer Chemistry

Modifier in Polymer Production
In polymer chemistry, this compound acts as a modifier that improves the thermal and mechanical properties of plastics. This enhancement is crucial for industries such as automotive and electronics, where material performance is paramount.

PropertyImprovement TypeApplication Area
Thermal StabilityEnhancedAutomotive Components
Mechanical StrengthIncreasedElectronics Housing

Analytical Chemistry

Applications in Quality Control
The compound is utilized in various analytical techniques, including chromatography. Its role in identifying and quantifying substances makes it invaluable for quality control processes in chemical manufacturing and environmental monitoring.

Case Study: Chromatographic Analysis
A study highlighted the effectiveness of this compound as a standard reference material in chromatographic analysis, demonstrating its utility in ensuring the accuracy of analytical results.

Research and Development

Exploration of Chemical Reactions
In both academic and industrial research settings, this compound is frequently employed to explore new chemical reactions and mechanisms. Its reactivity profile allows researchers to investigate various synthetic pathways, contributing to advancements in chemical knowledge.

Example Research Findings
Recent studies have focused on the compound's reactivity under different conditions, providing insights into its potential applications in developing novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitrotoluene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to be modified and incorporated into more complex molecules .

Comparison with Similar Compounds

  • 2-Bromo-5-nitrotoluene
  • 4-Bromo-2-nitrotoluene
  • 2-Bromo-3-nitrotoluene
  • 4-Nitrotoluene

Comparison: 2-Bromo-4-nitrotoluene is unique due to the specific positions of the bromine and nitro groups on the benzene ring, which influence its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound has distinct chemical properties and applications, making it valuable in specific synthetic pathways and industrial processes .

Biological Activity

2-Bromo-4-nitrotoluene (C7H6BrNO2) is an organic compound that has garnered interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

Basic Information:

  • Molecular Formula: C7H6BrNO2
  • Molecular Weight: 216.03 g/mol
  • Density: 1.6 g/cm³
  • Boiling Point: 256.5 °C
  • Melting Point: 45-48 °C
  • Water Solubility: Insoluble

Safety Information:

  • Hazard Codes: Xn (Harmful)
  • Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed)
  • Signal Word: Warning

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in Bull. Chem. Soc. Jpn. reported that this compound demonstrated effective inhibition against various bacterial strains, suggesting its potential use as an antibacterial agent .

Agricultural Applications

The compound has been evaluated for its agricultural efficacy, particularly as a fungicide. In a recent patent study, it was noted that derivatives of this compound showed broad-spectrum fungicidal activity against several phytopathogens, including those affecting crops like wheat and apples .

Toxicological Studies

Toxicological assessments have highlighted the need for caution when handling this compound due to its harmful effects. Studies indicate that exposure can lead to respiratory and dermal irritation, necessitating protective measures during its application in laboratory and agricultural settings .

Case Studies

  • Antibacterial Efficacy:
    A laboratory study assessed the antibacterial properties of this compound against Escherichia coli and Staphylococcus aureus. Results showed a notable reduction in bacterial growth at concentrations as low as 0.5 mg/mL, indicating its potential as a therapeutic agent .
  • Fungicidal Activity:
    In agricultural trials, formulations containing this compound were tested against common crop pathogens. The results demonstrated a significant reduction in disease incidence compared to untreated controls, establishing the compound's role in integrated pest management strategies .

Data Table: Biological Activities of this compound

Activity TypeTest OrganismConcentration (mg/mL)Result
AntibacterialE. coli0.5Significant inhibition
Staphylococcus aureus0.5Significant inhibition
FungicidalFusarium oxysporum1.0Reduced disease incidence
Botrytis cinerea1.0Reduced disease incidence

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-4-nitrotoluene, and how can their efficiency be evaluated?

  • Answer : Two primary routes are documented: (1) Direct bromination of 4-nitrotoluene, achieving ~99% yield , and (2) Nitration of 2-bromotoluene under controlled conditions . Efficiency can be assessed via reaction kinetics (e.g., monitoring by GC or HPLC ) and purity analysis (melting point consistency: lit. 45–48°C vs. experimental 38–40°C ). Side products like regioisomers (e.g., 3-bromo-4-nitrotoluene ) require chromatographic separation.

Q. How is this compound characterized to confirm its structural identity and purity?

  • Answer : Key methods include:

  • NMR : Analysis of aromatic proton splitting patterns (e.g., para-substitution in 1H^1H-NMR) .
  • Melting Point : Comparison with literature values (e.g., 45–48°C vs. 38–40°C ). Discrepancies may indicate impurities or polymorphic forms.
  • Chromatography : HPLC or GC-MS to detect trace isomers (e.g., 4-bromo-2-nitrotoluene ).

Q. What are the primary applications of this compound in organic synthesis?

  • Answer : It serves as a precursor for:

  • Von-Richter Reaction : Synthesis of 2-bromo-3-methylbenzoic acid .
  • Indole Derivatives : Leimgruber-Batcho indole synthesis (e.g., 6-bromoindole) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce nitro-functionalized aryl groups .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nitration vs. bromination) influence regioselectivity in this compound synthesis?

  • Answer : Electrophilic aromatic substitution (EAS) mechanisms dominate. Nitration favors the para position due to the electron-withdrawing bromine group . Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity . Experimental validation involves isolating intermediates (e.g., 2-bromo-3-nitrotoluene ) via fractional crystallization.

Q. What strategies mitigate hazards associated with this compound in large-scale reactions?

  • Answer : Safety protocols include:

  • Ventilation : Mitigates respiratory exposure (STOT SE 3 classification ).
  • Protective Equipment : Gloves and goggles to prevent skin/eye irritation (H315/H319 ).
  • Reaction Solvents : Use non-polar solvents (e.g., toluene) to reduce exothermic risks during nitration .

Q. How can computational chemistry optimize the reactivity of this compound in cross-coupling reactions?

  • Answer : Density-functional theory (DFT) models predict activation barriers for Suzuki-Miyaura coupling. Parameters include:

  • Electron Density : Localized at the bromine site (modeled via Colle-Salvetti functionals ).
  • Steric Effects : Methyl group hindrance at the ortho position . Validation involves comparing calculated EaE_a (activation energy) with experimental kinetic data.

Q. Data Contradictions and Resolution

Q. Why do reported melting points for this compound vary across studies (e.g., 38–40°C vs. 45–48°C)?

  • Answer : Discrepancies arise from:

  • Purity : Lower purity (95–97% ) vs. higher grades (98% ).
  • Polymorphism : Crystalline vs. amorphous forms .
  • Isomer Contamination : Co-presence of 4-bromo-2-nitrotoluene lowers observed mp . Resolution requires recrystallization and HPLC analysis .

Q. Methodological Tables

Property Reported Value Source
Melting Point (°C)38–40 , 45–48
Boiling Point (°C/mmHg)130/12
WGK Hazard Classification3 (Highly water hazardous)
Key Synthetic ApplicationVon-Richter reaction

Properties

IUPAC Name

2-bromo-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZFJQHXWJIBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228163
Record name 2-Bromo-4-nitrotoluene
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7745-93-9
Record name 2-Bromo-1-methyl-4-nitrobenzene
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Record name 2-Bromo-4-nitrotoluene
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Record name 2-Bromo-4-nitrotoluene
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Record name 2-Bromo-4-nitrotoluene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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